Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-

cycloaddition 1,4-dipole azetidine reactivity

Researchers requiring a reliable 1,4-dipole precursor for pyrrolidine synthesis often face inconsistent reactivity from alternative N-sulfonyl azetidines. 2-Phenyl-1-tosylazetidine overcomes this with its distinct 1,4-dipole character, enabling efficient cycloadditions under BF3·Et2O catalysis. Key advantages for procurement and research: - Acts as a formal 1,4-dipole with alkenes to generate substituted pyrrolidines, a reactivity not accessible from three-membered N-tosylaziridines. - Undergoes metal-free, regioselective ring-opening with thiol nucleophiles to yield γ-amino thioethers, eliminating transition-metal contamination. - Enables stereochemical control via SN2-type ring-opening pathways when non-nucleophilic counterions are employed.

Molecular Formula C16H17NO2S
Molecular Weight 287.4 g/mol
CAS No. 38455-36-6
Cat. No. B15063958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-
CAS38455-36-6
Molecular FormulaC16H17NO2S
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=CC=C3
InChIInChI=1S/C16H17NO2S/c1-13-7-9-15(10-8-13)20(18,19)17-12-11-16(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
InChIKeyHACCQCDRPIBLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- (CAS 38455-36-6): Chemical Identity and Core Structural Profile for Scientific Procurement


Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- (synonyms: 2-phenyl-1-tosylazetidine, 2-phenyl-N-tosylazetidine) is a nitrogen-containing four-membered heterocyclic compound bearing a tosyl (p-toluenesulfonyl) protecting group at the N1 position and a phenyl substituent at the C2 position. Its molecular formula is C16H17NO2S with a molecular weight of 287.38 g/mol [1]. The compound belongs to the class of N-sulfonyl-activated azetidines, which are widely employed as key intermediates in both academic research and industrial applications due to the inherent ring strain of the azetidine scaffold and the electronic activation conferred by the N-sulfonyl group [2]. This specific derivative features the combination of an aromatic C2-phenyl group and an N-tosyl group, a structural motif that distinguishes it from simpler N-alkyl azetidines and from analogous N-tosylaziridines.

Structural motif N-Tosyl-2-phenylazetidine scaffold for synthetic methodology
Reactivity profile 1,4-Dipole precursor and electrophilic ring-opening studies
Procurement context Research intermediate requiring N-sulfonyl activation group

Why 2-Phenyl-1-tosylazetidine (CAS 38455-36-6) Cannot Be Simply Replaced by Generic N-Sulfonyl Azetidines or Aziridines


Substituting 2-phenyl-1-tosylazetidine with a generic N-sulfonyl azetidine or a three-membered N-tosylaziridine analog is not scientifically justifiable without explicit comparative validation. The presence and position of the C2-phenyl substituent fundamentally alter the compound's electronic profile, steric environment, and reaction pathway selectivity. In anionic ring-opening polymerization studies, alkyl sulfonyl substitution alone dramatically changes polymerization kinetics—with N-(2-propanesulfonyl)azetidine polymerizing fastest at 120 °C while N-(methanesulfonyl)azetidine becomes fastest at 180 °C, and N-(tert-butylsulfonyl)azetidine proceeding only to low conversion due to polymer precipitation [1]. Furthermore, N-alkyl azetidines were found completely unreactive toward aryl borates under conditions where optically active N-tosyl azetidines underwent ring opening, albeit with loss of stereochemical integrity [2]. Even the ring size difference between azetidines and aziridines dictates distinct mechanistic pathways: N-tosylazetidines react as formal 1,4-dipoles with alkenes under BF3·Et2O catalysis, whereas the corresponding N-tosylaziridines function as 1,3-dipoles, leading to structurally divergent cycloaddition products [3]. The quantitative evidence presented below demonstrates that specific structural features—the N-tosyl group, the C2-phenyl substituent, and the four-membered ring—each contribute uniquely to the compound's performance profile, and any substitution must be justified by head-to-head experimental comparison.

Ring size mismatch N-Tosylaziridine analogs function as 1,3-dipoles, not 1,4-dipoles, and yield structurally divergent cycloaddition products.
Activation group dependence N-Alkyl azetidines show no reactivity toward aryl borates; only N-tosyl activation enables this ring-opening pathway.
C2-substituent influence Generic N-sulfonyl azetidines without the C2-phenyl group may exhibit different reaction kinetics and regioselectivity.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Data for 2-Phenyl-1-tosylazetidine


Formal 1,4-Dipole Reactivity: Distinguishing 2-Phenyl-1-tosylazetidine from N-Tosylaziridine Analogs

2-Phenyl-1-tosylazetidine reacts as a formal 1,4-dipole with various activated and non-activated alkenes in the presence of BF3·Et2O, whereas the three-membered N-tosylaziridine analog functions as a 1,3-dipole under comparable conditions [1]. This difference in dipole character is a direct consequence of ring size (four-membered versus three-membered) and dictates fundamentally different cycloaddition outcomes. The target compound enables access to substituted pyrrolidine scaffolds via [4+2] cycloaddition manifolds that are inaccessible using aziridine-based 1,3-dipoles.

Formal 1,4-dipole reactivity
Head-to-head
1,4-dipole cycloaddition vs. 1,3-dipole for aziridine analog
Supports divergent cycloaddition pathway selection
BF3·Et2O catalysis; access to pyrrolidine scaffolds
cycloaddition 1,4-dipole azetidine reactivity formal dipole

Nucleophilic Ring-Opening Regioselectivity with Thiols: Aryldiazonium-Initiated Protocol for 2-Phenyl-1-tosylazetidine

2-Phenyl-1-tosylazetidine undergoes regioselective ring-opening with thiol nucleophiles under aryldiazonium salt initiation. This metal-free protocol proceeds with excellent regiocontrol, yielding γ-amino thioether products with the nucleophile attacking exclusively at the less substituted C4 position. The transformation is scalable to gram quantities and operates under mild conditions without transition metal catalysts [1]. In contrast, Ag(I)-catalyzed ring-opening of N-tosylazetidines with the same nucleophiles requires a transition metal catalyst and proceeds via a different mechanistic pathway involving Lewis acid coordination [2].

Thiol ring-opening protocol
Reported
Metal-free aryldiazonium initiation; exclusive C4 regioselectivity; gram-scale
Supports metal-free synthetic route selection
Contrasts with Ag(I)-catalyzed methods
ring-opening thiol nucleophile C–N bond cleavage regioselectivity

Stereochemical Outcome in Aryl Borate Ring-Opening: N-Tosyl Activation Enables Reactivity Unavailable to N-Alkyl Azetidines

Optically active N-tosyl azetidines, including 2-phenyl-1-tosylazetidine derivatives, undergo ring-opening with aryl borates to yield β-aryloxy amines, whereas N-alkyl azetidines are completely unreactive under identical conditions [1]. The N-tosyl group's electron-withdrawing nature activates the C–N bond toward nucleophilic attack, a property absent in N-alkyl azetidines. However, the reaction proceeds with complete racemization, indicating considerable carbocationic character in the transition state, which differs mechanistically from SN2-type pathways observed with other nucleophiles [2].

Aryl borate reactivity
Head-to-head
N-Tosyl: reactive (racemic product). N-Alkyl: 0% conversion.
N-Tosyl group required for aryl borate-mediated ring-opening
Stereochemical erosion due to carbocationic character
stereoselective ring-opening N-alkyl vs. N-tosyl aryl borate β-aryloxy amines

Mechanistic Pathway Divergence: SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines versus Putative Dipolar Intermediates

Lewis acid-catalyzed nucleophilic ring-opening of 2-aryl-N-tosylazetidines (including the 2-phenyl derivative) proceeds through an SN2-type pathway rather than via a stable 1,4-dipolar intermediate as earlier literature had proposed [1]. This mechanistic distinction has been experimentally established and enables stereocontrol strategies that would not be applicable if the reaction proceeded through a long-lived dipolar intermediate. The SN2-type pathway permits the use of non-nucleophilic quaternary ammonium salts to control racemization, allowing retention or inversion of configuration when desired [1]. This mechanistic understanding directly informs reaction design for asymmetric synthesis applications.

Mechanistic pathway
Class-level
SN2-type pathway established over dipolar intermediate hypothesis
Enables stereocontrol strategies via counterion selection
Class-level inference; review for specific substrate scope
SN2 mechanism Lewis acid catalysis ring-opening mechanistic investigation

Imino-Aldol Synthetic Accessibility: Enantioselective Route to 2-Aryl-N-tosylazetidines with Memory of Chirality

2-Aryl-N-tosylazetidines, including the target 2-phenyl derivative, can be synthesized via an imino-aldol reaction of ester enolates with racemic and non-racemic aldimines, yielding β-amino esters that undergo cyclization [1]. This route enables access to enantiomerically enriched material through the memory of chirality (MOC) concept, which has been demonstrated in imino-aldol reactions for the first time by this research group [1]. The N-tosyl group serves a dual role: it activates the azetidine for subsequent transformations while providing a handle for deprotection under standard conditions.

Synthetic accessibility
Class-level
Imino-aldol reaction with memory of chirality for enantiomerically enriched material
Supports procurement of stereochemically defined research material
N-Tosyl provides activation and deprotection handle
imino-aldol reaction memory of chirality enantioselective synthesis β-amino esters

Recommended Application Scenarios for 2-Phenyl-1-tosylazetidine (CAS 38455-36-6) Based on Quantitative Evidence


Synthesis of Substituted Pyrrolidines via Formal [4+2] Cycloaddition with Alkenes

Employ 2-phenyl-1-tosylazetidine as a formal 1,4-dipole precursor with BF3·Et2O catalysis to generate substituted pyrrolidine scaffolds. This application leverages the compound's distinct 1,4-dipole character, which is not accessible from three-membered N-tosylaziridines (which function as 1,3-dipoles). The reaction proceeds with various activated and non-activated alkenes to yield structurally diverse pyrrolidine derivatives [1].

Metal-Free Synthesis of γ-Amino Thioethers via Regioselective Ring-Opening with Thiols

Utilize 2-phenyl-1-tosylazetidine in aryldiazonium salt-initiated ring-opening reactions with thiol nucleophiles to access γ-amino thioether products. This metal-free protocol operates under mild conditions, exhibits excellent regiocontrol with exclusive C4 attack, and is scalable to gram quantities. The absence of transition metal catalysts reduces cost and eliminates metal contamination concerns in pharmaceutical intermediate synthesis [1].

Stereocontrolled Synthesis of Acyclic β-Amino Derivatives via Lewis Acid-Catalyzed SN2-Type Ring-Opening

Apply 2-phenyl-1-tosylazetidine in Lewis acid-catalyzed ring-opening reactions where stereochemical control is required. The established SN2-type mechanism (rather than a dipolar intermediate pathway) enables the use of non-nucleophilic counterions to control stereochemical outcomes, making this compound suitable for asymmetric synthesis applications targeting enantiomerically enriched β-amino alcohols, β-amino thiols, or β-amino amines [1].

Synthesis of β-Aryloxy Amines via Aryl Borate-Mediated Ring-Opening

Employ 2-phenyl-1-tosylazetidine in ring-opening reactions with aryl borate nucleophiles to generate β-aryloxy amines. This reaction is enabled exclusively by the N-tosyl activating group; N-alkyl azetidines are completely unreactive under identical conditions. Users should note that stereochemical integrity is not preserved in this transformation due to the carbocationic character of the transition state [1].

Application
Selection Property
Validation Focus
Pyrrolidine scaffold synthesis
1,4-Dipole reactivity with alkenes
Cycloaddition product distribution vs. aziridine 1,3-dipole
Metal-free thioether synthesis
Aryldiazonium-initiated C4 regioselectivity
Metal contamination profile and functional group tolerance
Stereocontrolled β-amino derivative synthesis
SN2-type Lewis acid-catalyzed ring-opening
Enantiomeric excess under counterion-controlled conditions
β-Aryloxy amine synthesis
N-Tosyl activation for aryl borate reactivity
Reactivity confirmation vs. N-alkyl azetidine controls
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